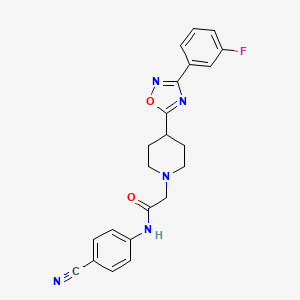

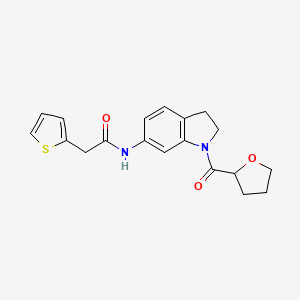

![molecular formula C18H17BrN2O2 B2371062 2-(4-溴苯氧基)-N-[2-(1H-吲哚-3-基)乙基]乙酰胺 CAS No. 423733-80-6](/img/structure/B2371062.png)

2-(4-溴苯氧基)-N-[2-(1H-吲哚-3-基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as 4-BP-Ind-Ac, is an organic compound with a wide range of applications in scientific research. It is a novel compound that has been synthesized for the purpose of studying its biochemical and physiological effects. 4-BP-Ind-Ac is a derivative of indole, a naturally occurring aromatic compound that is found in many plants, fungi, and bacteria. It has a unique chemical structure that gives it the ability to interact with various biological systems. This makes it an attractive compound for scientific research.

科学研究应用

ETHYL ({7-[3-(4-BROMOPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETATE AldrichCPR

Field

This compound is used in the field of chemical synthesis .

Application

This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided .

Results or Outcomes

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

Field

These compounds are studied in the field of medicinal chemistry .

Application

These derivatives are synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .

Method of Application

The derivatives are synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .

Base-promoted Fused β-carboline Formation

Field

This research is in the field of Organic Chemistry .

Application

A novel base-promoted fused β-carboline formation strategy from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes and ammonium salts has been developed .

Method of Application

In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control .

Results or Outcomes

This method can efficiently afford two different types of β-carbolines in satisfactory yields .

Synthesis of 3-(3-Substituted indol-2-yl)quinoxalin-2-ones

Field

This research is in the field of Medicinal Chemistry .

Application

3-(3-Substituted indol-2-yl)quinoxalin-2-ones are synthesized as VEGF inhibitors .

Method of Application

These compounds can be easily prepared by the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid (TFA) .

Results or Outcomes

This new synthetic method has been applied to the synthesis of the derivatives as VEGF inhibitors .

属性

IUPAC Name |

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLZEYQMIJTNNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)